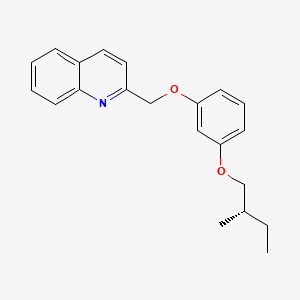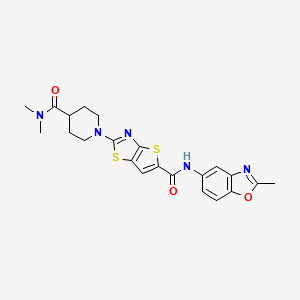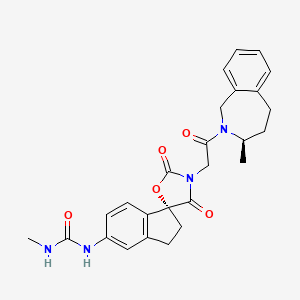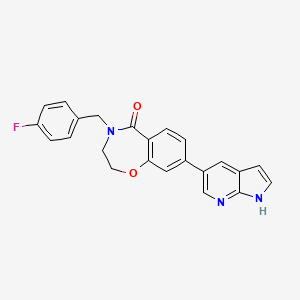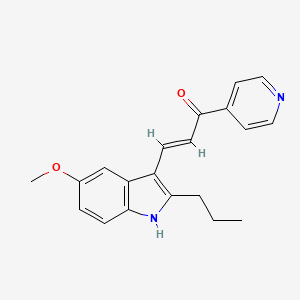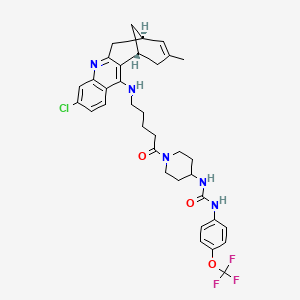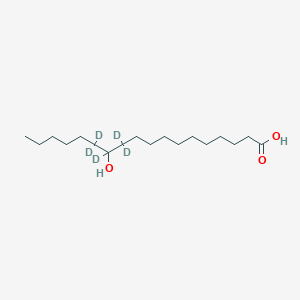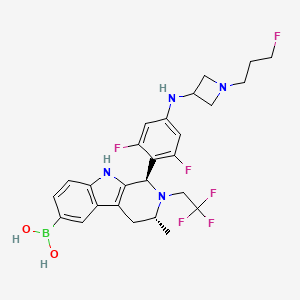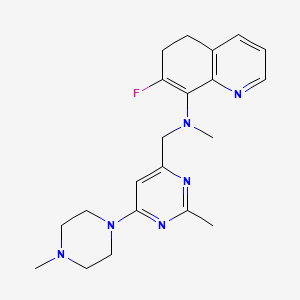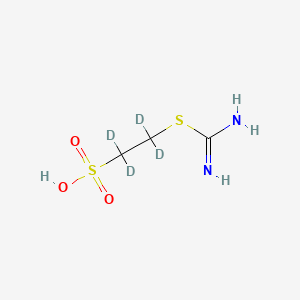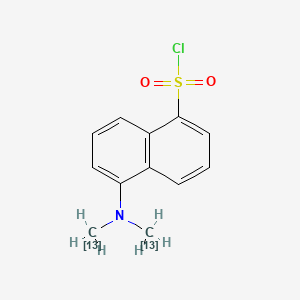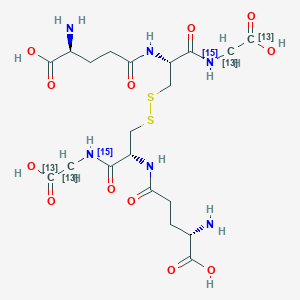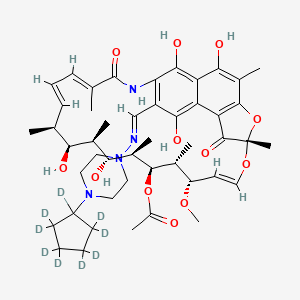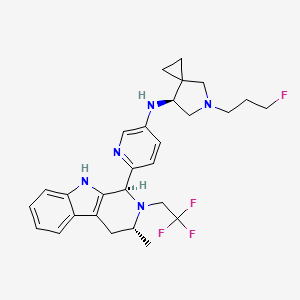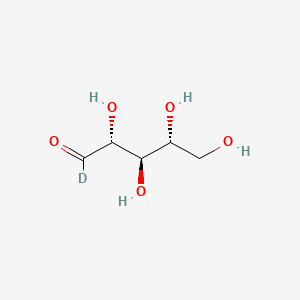
D-Ribose-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-d is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms. It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .
准备方法
Synthetic Routes and Reaction Conditions: D-Ribose-d can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the chemical hydrolysis of yeast RNA, which was first identified in 1909 . Another method involves the enzymatic hydrolysis of yeast RNA using bacterial nucleosidase . Additionally, this compound can be synthesized from D-glucose through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods: The industrial production of this compound often involves microbial fermentation. This method has gained popularity due to its efficiency and high yield. Transketolase-deficient mutants of Bacillus species are commonly used in the fermentation process to produce this compound . The fermentation process involves the conversion of glucose to this compound through the pentose phosphate pathway .
化学反应分析
Types of Reactions: D-Ribose-d undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form ribonic acid and reduced to form ribitol . Additionally, this compound can undergo phosphorylation to form ribose-5-phosphate, which is an important intermediate in the pentose phosphate pathway .
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or bromine water can be used to oxidize this compound to ribonic acid.
Reduction: Sodium borohydride is commonly used to reduce this compound to ribitol.
Substitution: Alcohols and acid catalysts can be used to convert this compound to glycosides.
Major Products Formed:
Ribonic Acid: Formed through oxidation.
Ribitol: Formed through reduction.
Glycosides: Formed through substitution reactions with alcohols and acid catalysts.
科学研究应用
D-Ribose-d has a wide range of scientific research applications in various fields:
Chemistry:
Biology:
- Plays a crucial role in the synthesis of ribonucleotides, which are essential for the formation of RNA .
Medicine:
- Used as a supplement to enhance energy levels and improve athletic performance .
- Potential benefits for individuals with chronic fatigue syndrome, fibromyalgia, and heart disease .
- Used in the management of congestive heart failure and diabetes .
Industry:
作用机制
D-Ribose-d exerts its effects primarily through its role in the synthesis of adenosine triphosphate. It is involved in the pentose phosphate pathway, where it is converted to ribose-5-phosphate. This intermediate is then used in the synthesis of adenosine triphosphate, which is essential for cellular energy production . Additionally, this compound has been shown to activate adenosine monophosphate-activated protein kinase, which plays a role in cellular energy homeostasis . It also induces the formation of advanced glycation end products, which can activate the NLRP3 inflammasome and lead to glomerular injury .
相似化合物的比较
Arabinose: Another pentose sugar with a similar structure but different biological functions.
Xylose: A pentose sugar found in plant cell walls.
Lyxose: A less common pentose sugar with a different stereochemistry.
Deoxyribose: A structural analog of D-Ribose-d, which is a component of DNA.
This compound stands out due to its critical role in energy production and its potential therapeutic applications in various medical conditions.
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC 名称 |
(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D |
InChI 键 |
PYMYPHUHKUWMLA-CTKLWWRUSA-N |
手性 SMILES |
[2H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


